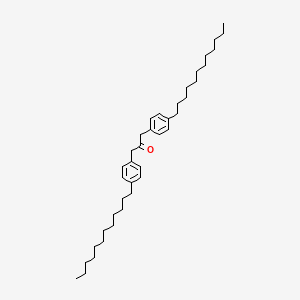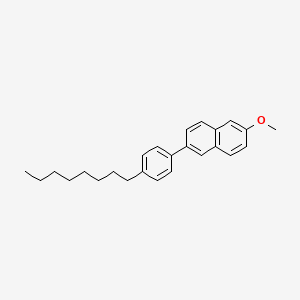![molecular formula C17H16O5S B14251255 Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- CAS No. 378242-70-7](/img/structure/B14251255.png)
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- is a complex organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a carboxyphenyl group, a methoxy group, and a mercaptoethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation to facilitate the condensation of benzoic acids and amines . This method is advantageous due to its eco-friendly nature and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve the scale-up of laboratory synthesis methods. For example, the preparation of similar compounds like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid involves steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods can be adapted for the large-scale production of Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy and carboxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Mécanisme D'action
The mechanism of action of Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- involves its interaction with various molecular targets and pathways. For instance, the compound can act as an antimicrobial agent by disrupting the cell membrane of microorganisms . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with a single carboxylic acid group.
4-Methoxybenzoic acid: Contains a methoxy group but lacks the mercaptoethyl group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar in structure but contains bromine and chlorine substituents.
Uniqueness
Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)- is unique due to the presence of both the methoxy and mercaptoethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
378242-70-7 |
|---|---|
Formule moléculaire |
C17H16O5S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
5-[(4-carboxyphenyl)methoxy]-2-(2-sulfanylethyl)benzoic acid |
InChI |
InChI=1S/C17H16O5S/c18-16(19)13-3-1-11(2-4-13)10-22-14-6-5-12(7-8-23)15(9-14)17(20)21/h1-6,9,23H,7-8,10H2,(H,18,19)(H,20,21) |
Clé InChI |
OZAOBLPIHUCYFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=CC(=C(C=C2)CCS)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
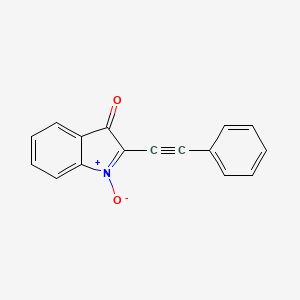
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
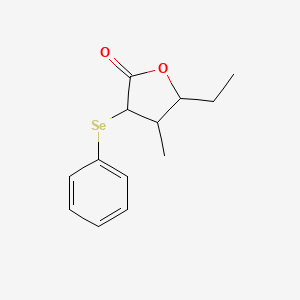
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde](/img/structure/B14251203.png)
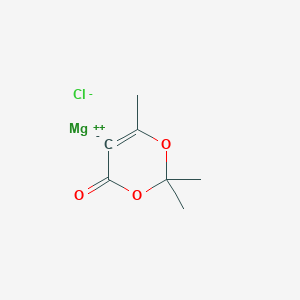
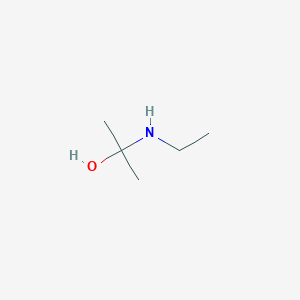

![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)

![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
